I-BRD9

Bromodomain selectivity BET family off-target Chemical probe validation

I-BRD9 (GSK602) is the first selective BRD9 chemical probe, with >700-fold selectivity over BET bromodomains and 200-fold over BRD7. Engineered by GSK/SGC, it enables unambiguous BRD9-specific functional studies in AML, synovial sarcoma, and ncBAF complex research. It is the essential inhibitor control for BRD9 degrader (PROTAC/molecular glue) mechanism-of-action comparisons. Validated in NanoBRET (cellular pIC₅₀ 6.8) and gene profiling (DUSP6, CLEC1, SAMSN1, FES). ≥98% purity. Not for human use.

Molecular Formula C22H22F3N3O3S2
Molecular Weight 497.6 g/mol
Cat. No. B1674236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-BRD9
SynonymsI-BRD9;  I-BRD-9;  I-BRD 9
Molecular FormulaC22H22F3N3O3S2
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27)
InChIKeyWRUWGLUCNBMGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





I-BRD9: First-in-Class Selective Chemical Probe for BRD9 Bromodomain Inhibition


I-BRD9 (also known as GSK602) is a synthetic organic small molecule developed through structure-based drug design as the first selective cellular chemical probe targeting the bromodomain of BRD9 (Bromodomain-containing protein 9) [1]. It belongs to the thienopyridone scaffold class and was discovered by GlaxoSmithKline scientists as part of the Structural Genomics Consortium's (SGC) Epigenetics Probes Collection [2]. I-BRD9 demonstrates potent inhibition of BRD9 with a pIC₅₀ of 7.3 (IC₅₀ ≈ 50 nM) in TR-FRET assays and a binding affinity pKd of 8.7 (Kd ≈ 2 nM) in BROMOscan profiling [3]. This compound is not intended for therapeutic use but serves as a validated tool compound for elucidating BRD9 bromodomain biology in preclinical research settings [1].

Why BRD9-Targeting Probes Cannot Be Interchanged: I-BRD9's Differentiated Selectivity Profile


In-class substitution among BRD9-targeting probes is scientifically unsound due to substantial divergence in selectivity profiles, particularly concerning the BET family (BRD2/3/4) and the highly homologous BRD7 protein. I-BRD9 was specifically engineered to achieve >700-fold selectivity over BET bromodomains and 200-fold selectivity over BRD7, a critical distinction from earlier probes like LP99 which shows only ~9-fold selectivity between BRD7 and BRD9 [1]. Furthermore, I-BRD9 demonstrates >70-fold selectivity against a panel of 34 bromodomains, with no significant activity against 49 pharmacologically relevant receptors, transporters, ion channels, or kinases at concentrations below 5 μM [2]. Substituting I-BRD9 with a less selective analog would confound experimental interpretation by introducing BET-family off-target effects that mask or distort true BRD9-dependent phenotypes, thereby invalidating conclusions regarding BRD9-specific biology [1].

I-BRD9 Procurement Evidence: Quantified Selectivity and Potency Benchmarks Versus Key Comparators


BET Family Selectivity: I-BRD9 Versus LP99 and BI-7273

I-BRD9 demonstrates >700-fold selectivity for BRD9 over the BET family (BRD2/3/4) in BROMOscan profiling, a critical differentiator from the earlier probe LP99 and the more potent but BET-active inhibitor BI-7273. While LP99 shows no reported BET selectivity advantage (and primarily targets BRD7 with only 9-fold selectivity over BRD9) and BI-7273 retains significant BET family activity, I-BRD9's >700-fold window ensures that observed cellular phenotypes are attributable to BRD9 inhibition rather than confounding BET bromodomain engagement [1].

Bromodomain selectivity BET family off-target Chemical probe validation

BRD7 versus BRD9 Discrimination: Quantitative Comparison with LP99

I-BRD9 exhibits 200-fold selectivity for BRD9 over the highly homologous bromodomain-containing protein 7 (BRD7), with pKd values of 8.7 for BRD9 versus 6.4 for BRD7 in BROMOscan profiling [1]. In direct contrast, LP99—the first reported BRD7/9 inhibitor—displays only ~9-fold selectivity, with Kd values of 99 nM for BRD7 and 909 nM for BRD9 as determined by isothermal titration calorimetry [2]. This 22-fold improvement in paralog discrimination makes I-BRD9 the preferred tool for dissecting BRD9-specific functions within the SWI/SNF chromatin remodeling complex.

BRD7/9 paralog selectivity SWI/SNF complex Chemical probe specificity

Broad Bromodomain Panel Selectivity: 34-Member Panel Profiling

In comprehensive BROMOscan profiling against a panel of 34 bromodomains, I-BRD9 demonstrates >70-fold selectivity for BRD9 over all other bromodomains tested [1]. This panel-level selectivity confirms that I-BRD9 does not meaningfully engage non-target bromodomains at concentrations required for BRD9 inhibition. This breadth of profiling—combined with negative results against 49 receptors, transporters, ion channels, and kinases at concentrations <5 μM [2]—establishes I-BRD9 as one of the most extensively validated selective probes in the non-BET bromodomain space.

Selectivity profiling Bromodomain panel Off-target screening

Cellular Target Engagement: NanoBRET Assay Quantification

I-BRD9 demonstrates confirmed cellular target engagement with a NanoBRET pIC₅₀ of 6.8 (IC₅₀ = 158 nM) [1], providing quantitative evidence that the compound penetrates cells and engages BRD9 in its native cellular context. This contrasts with compounds validated only in biochemical assays where cellular permeability and intracellular target engagement remain unconfirmed. The 3.2-fold difference between biochemical TR-FRET potency (pIC₅₀ = 7.3) and cellular NanoBRET potency reflects expected shifts due to cellular permeability and intracellular protein environment.

Cellular target engagement NanoBRET Chemical probe validation

Transcriptomic Target Engagement: Gene Downregulation in Kasumi-1 AML Cells

I-BRD9 treatment of Kasumi-1 acute myeloid leukemia (AML) cells results in the downregulation of a specific gene set including DUSP6, CLEC1, SAMSN1, and FES [1]. This transcriptional signature provides a functional, pathway-level readout of BRD9 inhibition that can serve as a benchmark for on-target cellular activity. The identification of BRD9-regulated genes in Kasumi-1 cells established I-BRD9 as the reference tool for investigating BRD9-dependent transcriptional programs in hematological malignancy models.

Gene expression profiling Acute myeloid leukemia BRD9 transcriptional regulation

Physicochemical Properties: Solubility and Permeability Metrics Supporting Cell-Based Assays

I-BRD9 possesses favorable physicochemical properties for cell-based experimentation: aqueous solubility (CLND) = 359 μM, artificial membrane permeability = 210 nm/s, and ChromLogD (pH 7.4) = 3.7 [1]. These metrics confirm that I-BRD9 is not solubility-limited at typical experimental concentrations (≤10 μM) and possesses sufficient permeability to access intracellular BRD9. These properties distinguish I-BRD9 from more hydrophobic analogs that may require higher DMSO concentrations or precipitate in aqueous assay media.

Physicochemical properties Cell permeability Aqueous solubility

I-BRD9: Validated Research Applications Based on Quantitative Evidence


Dissecting BRD9-Specific Functions in SWI/SNF Chromatin Remodeling

I-BRD9 is the optimal tool for studies requiring unambiguous discrimination between BRD9 and BRD7 functions within the SWI/SNF (ncBAF) chromatin remodeling complex. Its 200-fold selectivity for BRD9 over BRD7 enables researchers to attribute observed transcriptional and phenotypic changes specifically to BRD9 inhibition, unlike LP99 which exhibits only 9-fold selectivity and confounds BRD7 versus BRD9 contributions [1]. This application is particularly relevant for studies of AML, synovial sarcoma, and other malignancies where BRD9 plays distinct roles from BRD7 in maintaining oncogenic gene expression programs [2].

Validating BRD9 Target Engagement in Cellular Thermal Shift or NanoBRET Assays

I-BRD9 serves as a benchmark positive control for establishing and validating cellular target engagement assays for BRD9. With confirmed NanoBRET cellular potency (pIC₅₀ = 6.8, IC₅₀ = 158 nM) [1], I-BRD9 provides a reference standard for researchers developing CETSA (Cellular Thermal Shift Assay), NanoBRET, or other target engagement methodologies. Its well-characterized binding mode (X-ray crystal structure available, PDB ID: 4UIW) and defined physicochemical properties (solubility = 359 μM, permeability = 210 nm/s) ensure reproducible performance across assay platforms [1].

Establishing BRD9-Dependent Gene Expression Baselines in AML and Cancer Models

I-BRD9 is the established reference compound for defining BRD9-dependent transcriptional programs in AML and other cancer cell lines. The compound's use in Kasumi-1 cells to identify DUSP6, CLEC1, SAMSN1, and FES as BRD9-regulated genes [1] provides a validated gene signature that researchers can use as a positive control for confirming BRD9 pathway engagement in their own cellular models. This application extends to broader oncological studies, including recent work on synovial sarcoma where BRD9 inhibition modulates differentiation pathways [2].

Comparative Pharmacology Studies of BRD9 Degraders Versus Inhibitors

I-BRD9 serves as the essential inhibitor control in studies comparing BRD9 degradation (via PROTACs or molecular glues like dBRD9, FHD-609, or AMX-883) with BRD9 bromodomain inhibition. Because I-BRD9 inhibits only the bromodomain reader function while degrader molecules eliminate the entire BRD9 protein (including scaffolding functions), I-BRD9 enables researchers to deconvolute which BRD9 functions are bromodomain-dependent versus bromodomain-independent. Given that multiple BRD9 degraders have entered clinical development for AML and synovial sarcoma [2], I-BRD9 remains the standard-of-reference for inhibitor-versus-degrader mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for I-BRD9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.